5-fluoro-2-[4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many biological compounds. The molecule also has a piperazine ring, which is often found in pharmaceuticals due to its ability to improve solubility and bioavailability . The presence of a phenyl ring and a methoxy group could potentially influence the compound’s reactivity and interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. High-resolution mass spectrometry would be used to confirm the molecular structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the methoxy group and the carbonyl group could enhance the compound’s solubility in polar solvents .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The piperazine ring, in particular, is a common feature in many drugs and could play a key role in the compound’s biological activity .
Future Directions
Properties
IUPAC Name |
6-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O4/c1-13-17(22)19(30)24-21(23-13)27-10-8-26(9-11-27)20(31)18-15(32-2)12-16(29)28(25-18)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZJKAOVICUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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